3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide group attached to a phenylethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 3,4-dichloro-2-methoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Sulfonation: The amine is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: Finally, the sulfonamide is alkylated with 2-phenylethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: 3,4-dichloro-2-carboxy-N-(2-phenylethyl)benzene-1-sulfonamide.
Reduction: 3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonic acid.
Substitution: 3,4-diamino-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide.
Scientific Research Applications
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-2-methoxybenzenesulfonamide: Lacks the phenylethyl chain, resulting in different biological activity.
2-methoxy-N-(2-phenylethyl)benzenesulfonamide: Lacks the chlorine atoms, affecting its reactivity and potency.
3,4-dichloro-N-(2-phenylethyl)benzenesulfonamide: Lacks the methoxy group, altering its chemical properties.
Uniqueness
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine atoms and the methoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQZTQMAUTPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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